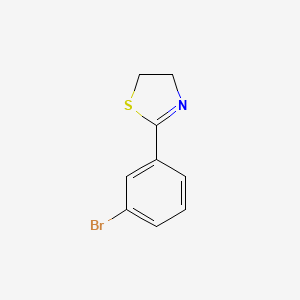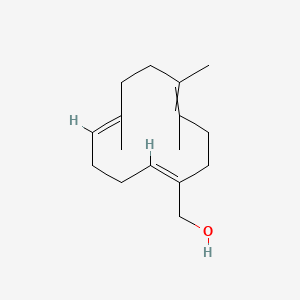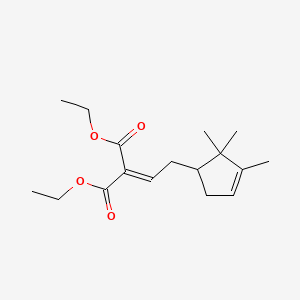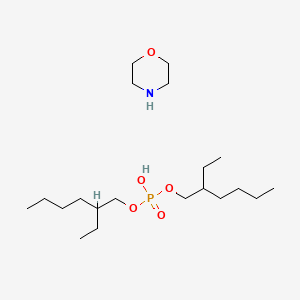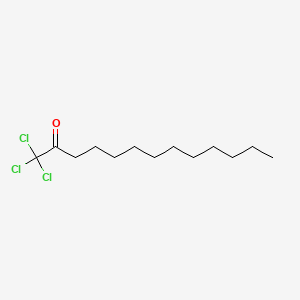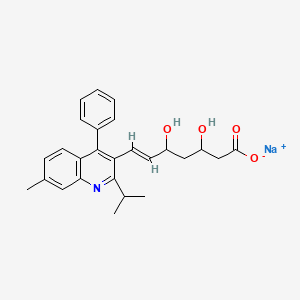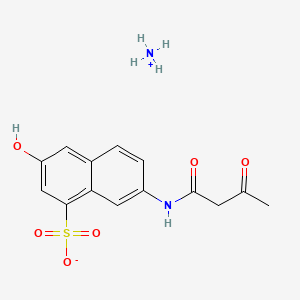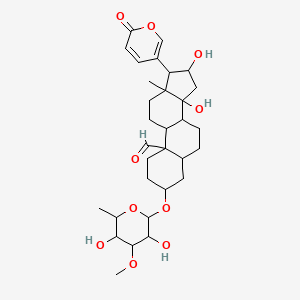
Zirconium, tetrakis(D-gluconato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium, tetrakis(D-gluconato)- is a coordination compound where zirconium is complexed with four D-gluconate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, tetrakis(D-gluconato)- typically involves the reaction of zirconium salts, such as zirconium tetrachloride, with D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction can be represented as follows:
ZrCl4+4C6H11O7H→Zr(C6H11O7)4+4HCl
Industrial Production Methods
Industrial production of zirconium, tetrakis(D-gluconato)- may involve large-scale batch or continuous processes. The key steps include the dissolution of zirconium salts in water, addition of D-gluconic acid, and pH adjustment. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Zirconium, tetrakis(D-gluconato)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into lower oxidation states of zirconium.
Substitution: Ligand substitution reactions can occur, where the D-gluconate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using other chelating agents or ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂) is a common product.
Reduction: Reduced zirconium species, such as zirconium(III) complexes.
Substitution: New zirconium complexes with different ligands.
科学的研究の応用
Zirconium, tetrakis(D-gluconato)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced ceramics, coatings, and other materials.
作用機序
The mechanism of action of zirconium, tetrakis(D-gluconato)- involves the coordination of zirconium with D-gluconate ligands, which stabilizes the metal center and enhances its reactivity. The molecular targets and pathways depend on the specific application, such as catalysis or biomedical use. In catalysis, the compound may facilitate various chemical transformations by providing active sites for reactions.
類似化合物との比較
Similar Compounds
Zirconium, tetrakis(acetylacetonate): Another zirconium complex with acetylacetonate ligands.
Zirconium, tetrakis(isopropylacetoacetate): A similar compound with isopropylacetoacetate ligands.
Uniqueness
Zirconium, tetrakis(D-gluconato)- is unique due to the presence of D-gluconate ligands, which impart specific properties such as water solubility and biocompatibility. This makes it particularly suitable for applications in biological and medical fields, where other zirconium complexes may not be as effective.
特性
CAS番号 |
70983-41-4 |
|---|---|
分子式 |
C24H48O28Zr |
分子量 |
875.8 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;zirconium |
InChI |
InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/t4*2-,3-,4+,5-;/m1111./s1 |
InChIキー |
UYMWEKUGONMLAO-FSCNPAMSSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Zr] |
正規SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


